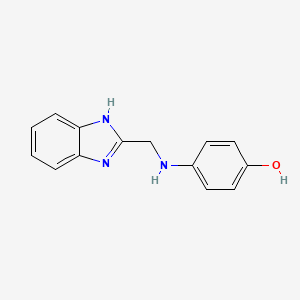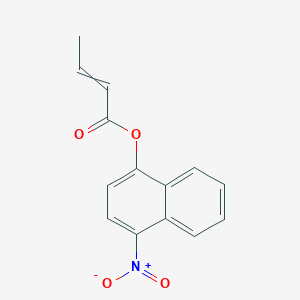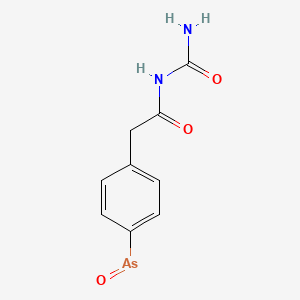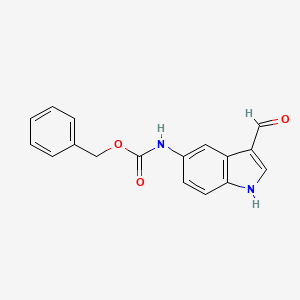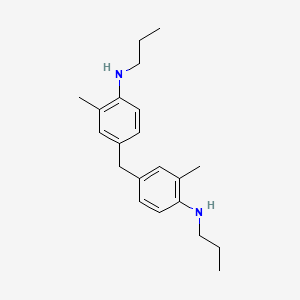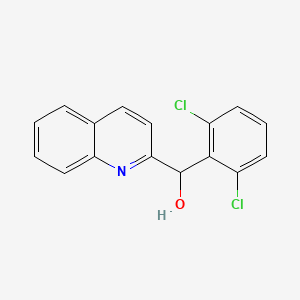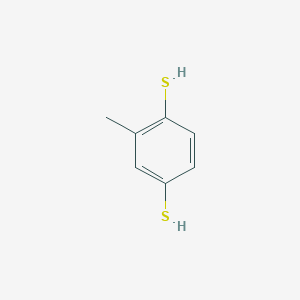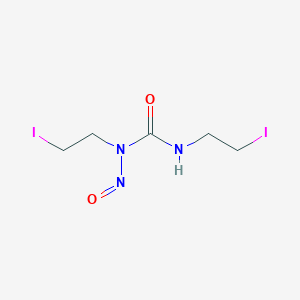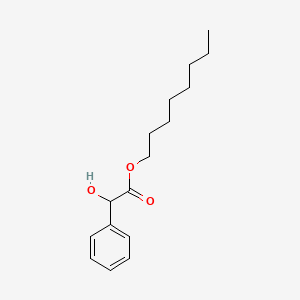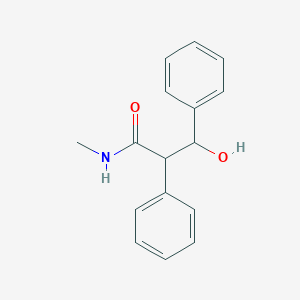
3-hydroxy-N-methyl-2,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-methyl-2,3-diphenylpropanamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a hydroxyl group, a methyl group, and two phenyl groups attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-methyl-2,3-diphenylpropanamide typically involves the reaction of N-methyl-2,3-diphenylpropanamide with a suitable hydroxylating agent. One common method is the hydroxylation of N-methyl-2,3-diphenylpropanamide using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-N-methyl-2,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-2,3-diphenylpropanone.
Reduction: The compound can be reduced to form N-methyl-2,3-diphenylpropanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: N-methyl-2,3-diphenylpropanone
Reduction: N-methyl-2,3-diphenylpropanol
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-hydroxy-N-methyl-2,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N-methyl-2,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-N-hexyl-3-hydroxy-2-methyl-3,3-diphenylpropanamide
- N,N-diethyl-3-hydroxy-3,3-diphenylpropanamide
- N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-3-phenylpropanamide
Uniqueness
3-hydroxy-N-methyl-2,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and phenyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
13143-88-9 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
3-hydroxy-N-methyl-2,3-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-17-16(19)14(12-8-4-2-5-9-12)15(18)13-10-6-3-7-11-13/h2-11,14-15,18H,1H3,(H,17,19) |
Clave InChI |
GBFOSAFFKVHORO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



